3,4-Dihydroxy-5-nitrobenzaldehyde

描述

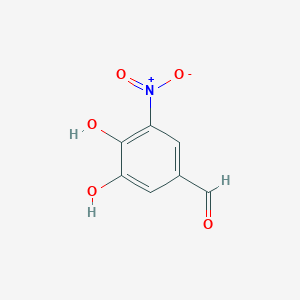

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJODMCHICIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151345 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-85-0 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity and Mechanistic Pharmacology of 3,4 Dihydroxy 5 Nitrobenzaldehyde

Enzyme Inhibition Profiles

Xanthine (B1682287) Oxidase Inhibition: Potency and Kinetics

DHNB has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition underlying gout. researchgate.net

Research has demonstrated that DHNB inhibits XO activity in a time-dependent manner, with a reported IC50 value of 3 μM. nih.govnih.gov This inhibitory action is comparable to that of allopurinol (B61711), a clinically used XO inhibitor. researchgate.netnih.gov Kinetic analyses have revealed that DHNB exhibits a mixed-type inhibition of XO activity. nih.govresearchgate.net Furthermore, when used in combination with allopurinol at low concentrations, DHNB demonstrates an additive inhibitory effect. nih.govresearchgate.net

Table 1: Xanthine Oxidase Inhibition by 3,4-Dihydroxy-5-nitrobenzaldehyde

| Parameter | Value | Reference |

| IC50 | 3 µM | nih.govnih.gov |

| Inhibition Type | Mixed-type | nih.govresearchgate.net |

| Time-Dependence | Yes | nih.gov |

Molecular Mechanisms of Enzyme-Compound Interaction

Studies into the molecular mechanism of DHNB's inhibitory action on xanthine oxidase have indicated that the compound interacts with the molybdenum center of the enzyme. nih.govresearchgate.net The molybdenum center is a critical component of the enzyme's active site, where the conversion of xanthine to uric acid occurs. acs.org It has been observed that DHNB is slowly converted to its carboxylic acid form at this active site. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Enzyme Targets

Structure-activity relationship (SAR) studies have provided insights into the chemical features of DHNB that are essential for its potent inhibition of xanthine oxidase. nih.govresearchgate.net These studies have highlighted the importance of three key structural components: the aldehyde moiety, the catechol moiety (the two hydroxyl groups on the benzene (B151609) ring), and the nitro group at the C-5 position. nih.govresearchgate.net The presence of these specific functional groups is considered a requirement for the compound's inhibitory activity against XO. nih.govresearchgate.net

Antioxidant and Reactive Oxygen Species Scavenging Properties

In addition to its enzyme-inhibiting capabilities, this compound has demonstrated direct antioxidant properties. nih.govkarger.com The compound is capable of scavenging free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Furthermore, DHNB has been shown to scavenge various reactive oxygen species (ROS), such as peroxynitrite (ONOO−) and hypochlorous acid (HOCl). nih.govresearchgate.net This antioxidant activity contributes to its potential to mitigate cellular damage caused by oxidative stress. karger.com

Antimicrobial Potentials and Mechanisms of Action

Derivatives of benzaldehyde (B42025), the parent compound of DHNB, have been investigated for their potential antimicrobial applications. ontosight.ai Research has indicated that certain benzaldehyde derivatives show promise as antimicrobial agents. ontosight.ai While specific studies focusing solely on the antimicrobial properties of this compound are limited, the broader class of benzaldehyde derivatives has been explored for such activities. ontosight.ai

Investigations into Anti-inflammatory and Antitumor Activities (e.g., through derivatives)

The anti-inflammatory and antitumor potential of compounds related to this compound has been an area of scientific inquiry. Protocatechuic aldehyde, a precursor to DHNB, possesses anti-inflammatory properties. nih.gov Furthermore, derivatives of DHNB, such as this compound phenylthiosemicarbazide, have been noted to exhibit anticancer activity. researchgate.net Research into other benzaldehyde derivatives has also suggested their potential as anticancer agents. ontosight.ai

In Vivo Pharmacological Assessments and Comparative Efficacy Studies

In vivo studies have been crucial in evaluating the therapeutic potential of this compound (DHNB), particularly its efficacy in animal models of hyperuricemia. nih.govnih.gov Research has demonstrated that DHNB effectively reduces serum uric acid levels in mice with allantoxanamide-induced hyperuricemia. nih.govnih.govresearchgate.net This positions DHNB as a promising candidate for a novel drug to treat conditions like gout, which is caused by an excess of uric acid in the blood. nih.govnih.govresearchgate.net

The primary mechanism investigated in vivo is the inhibition of xanthine oxidase (XO), the enzyme responsible for producing uric acid during purine metabolism. nih.govresearchgate.net The inhibitory action of DHNB on XO is described as time-dependent, a characteristic it shares with the clinically used drug, allopurinol. nih.govnih.govresearchgate.net Furthermore, studies suggest that DHNB exhibits a mixed-type inhibition of XO. nih.govresearchgate.net Beyond its primary function as an XO inhibitor, DHNB also possesses direct antioxidant properties, capable of scavenging free radicals. nih.govresearchgate.net

Comparative studies have highlighted the potency and lower toxicity of DHNB when compared to allopurinol. nih.govnih.govresearchgate.net In a significant finding from a mouse model, a large dose of DHNB was administered without observable side effects. nih.govnih.govresearchgate.net In stark contrast, a substantial portion of mice treated with allopurinol experienced severe adverse outcomes. nih.govnih.govresearchgate.net This suggests that DHNB may offer a safer therapeutic alternative. researchgate.netnih.gov Some research also indicates a potential synergistic effect when DHNB is co-administered with allopurinol at low concentrations, potentially enhancing therapeutic effectiveness. nih.govresearchgate.netnih.gov

Detailed Research Findings

The following tables summarize the key findings from in vivo comparative studies between this compound (DHNB) and Allopurinol in a hyperuricemic mouse model.

Table 1: Comparative Efficacy in Hyperuricemic Mice

| Compound | Animal Model | Key Efficacy Finding | Source |

| This compound (DHNB) | Allantoxanamide-induced hyperuricemic mice | Effectively reduced serum uric acid levels. | nih.govnih.govresearchgate.net |

| Allopurinol | Allantoxanamide-induced hyperuricemic mice | Used as a clinical comparator for XO inhibition. | nih.govnih.govresearchgate.net |

Table 2: Comparative Toxicity in Mice

| Compound | Observation | Outcome | Source |

| This compound (DHNB) | Administration of a large dose (500 mg/kg). | No side effects were observed. | nih.govnih.govresearchgate.net |

| Allopurinol | Administration of a large dose (500 mg/kg). | 42% of treated mice died; their offspring exhibited fur loss. | nih.govnih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 3,4 Dihydroxy 5 Nitrobenzaldehyde

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For compounds related to 3,4-Dihydroxy-5-nitrobenzaldehyde, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, FT-IR and Raman spectra provide detailed information about their vibrational modes. iucr.orgresearchgate.net

In a typical analysis of a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the FT-IR spectrum shows characteristic bands corresponding to the various functional groups. iucr.org The hydroxyl (-OH) group stretching vibrations are prominent, as are the carbonyl (C=O) stretching of the aldehyde group and the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. Aromatic C-H and C=C stretching vibrations also appear in their expected regions. iucr.org While specific data for this compound is not detailed in the provided sources, the principles of analysis are directly transferable.

Table 1: Representative Vibrational Frequencies for a Structurally Similar Compound (4-hydroxy-3-methoxy-5-nitrobenzaldehyde)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | ~3400-3500 |

| Aldehyde (-CHO) | C=O stretch | ~1650-1700 |

| Nitro (-NO₂) | Asymmetric stretch | ~1500-1550 |

| Nitro (-NO₂) | Symmetric stretch | ~1300-1350 |

Data is illustrative and based on typical values for related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule. Both ¹H and ¹³C NMR have been used to confirm the structure of this compound and its derivatives. tcichemicals.comnih.gov

For a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, ¹H NMR spectra recorded in deuterated methanol (B129727) (CD₃OD) show distinct signals for each proton. nih.gov The aldehydic proton appears as a singlet in the downfield region (around 10 ppm). The aromatic protons appear as distinct singlets or doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and electron-donating hydroxyl groups. The hydroxyl protons can often be observed as broad singlets. nih.gov

¹³C NMR provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde is typically found significantly downfield (around 190 ppm). The carbons of the aromatic ring show a range of chemical shifts determined by the attached functional groups. nih.gov

Table 2: Illustrative NMR Data for a Structurally Similar Compound (4-hydroxy-3-methoxy-5-nitrobenzaldehyde)

| Nucleus | Functional Group | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.8 |

| ¹H | Aromatic (Ar-H) | ~7.5 - 8.0 |

| ¹³C | Aldehyde (-CHO) | ~191 |

| ¹³C | Aromatic (C-OH) | ~140 - 150 |

| ¹³C | Aromatic (C-NO₂) | ~140 |

Note: Data is based on the analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and serves as a representative example. nih.gov

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying its metabolites. Negative electrospray ionization-mass spectrometry (ESI-MS) has been effectively used for the analysis of this compound. nih.gov

In ESI-MS analysis, this compound typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 182. nih.gov Tandem mass spectrometry (MS/MS) of this ion produces a characteristic fragmentation pattern, which is useful for structural confirmation. Key fragments include ions at m/z 165, corresponding to the loss of a hydroxyl group ([M-H-OH]⁻), and m/z 152, resulting from the loss of the formyl group ([M-H-CHO-H]⁻). nih.gov

This technique has also been crucial in metabolite analysis. For instance, when this compound is metabolized by the enzyme xanthine (B1682287) oxidase, it is converted to 3,4-dihydroxy-5-nitrobenzoic acid. nih.gov This product is identified by its molecular ion [M-H]⁻ at m/z 198. Its MS/MS spectrum shows a primary fragment at m/z 154, indicating a loss of carbon dioxide (CO₂), confirming the oxidation of the aldehyde to a carboxylic acid. nih.gov

Table 3: ESI-MS and MS/MS Fragmentation Data for this compound and its Metabolite

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| This compound | 182 [M-H]⁻ | 165, 152, 135 | Loss of -OH, loss of -CHO, and subsequent losses nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantitative Assays

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by a significant absorption maximum (λ_max) at 327 nm. nih.gov The molar extinction coefficient at this wavelength has been determined to be 15,600 M⁻¹cm⁻¹, indicating a strong absorbance. nih.gov

This technique is particularly valuable for reaction monitoring. The enzymatic conversion of this compound by xanthine oxidase can be followed by observing the change in absorbance over time. nih.gov As the compound is converted to its carboxylic acid product, which has a different UV-Vis spectrum, the decay rate of the parent compound can be calculated. This allows for kinetic studies, such as determining the effect of pH on the reaction rate. nih.gov

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on the closely related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde offer significant insights. iucr.orgnih.gov

The analysis of this related molecule reveals a planar structure. A key feature is the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group, creating a stable six-membered ring motif known as an S(6) ring. iucr.org In the crystal lattice, molecules are linked together through intermolecular O-H···O hydrogen bonds, forming chains. These chains are further interconnected by C-H···O interactions, building a complex three-dimensional supramolecular network. iucr.org Given the structural similarities, it is highly probable that this compound would exhibit comparable planarity and hydrogen bonding patterns.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal structure. This analysis was performed on the crystal structure of the related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, to understand the forces governing its solid-state packing. iucr.org

The analysis partitions the space in the crystal among the molecules and maps the different types of intermolecular contacts. For 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the most significant contacts are between oxygen and hydrogen atoms (O···H), which account for nearly half of the total Hirshfeld surface area (47.3%). iucr.org This highlights the dominant role of hydrogen bonding in the crystal structure. Other notable interactions include carbon-oxygen (C···O) contacts (12.0%), which are also significant due to the numerous oxygen atoms and potential C=O···π interactions. iucr.org

Table 4: Hirshfeld Surface Contact Percentages for a Structurally Similar Compound (4-hydroxy-3-methoxy-5-nitrobenzaldehyde)

| Intermolecular Contact | Percentage of Hirshfeld Surface Area |

|---|---|

| O···H / H···O | 47.3% |

| C···O / O···C | 12.0% |

Data from the analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. iucr.org

Advanced Chromatographic Techniques (e.g., GC-MS, LC/MS/MS for related compounds)

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) have been extensively applied.

An HPLC method was developed to quantify this compound as an intermediate in the production of the drug Entacapone. ijpsr.com This method utilizes a C18 column with a mobile phase consisting of a water/methanol mixture containing orthophosphoric acid, allowing for clear separation and quantification at a detection wavelength of 300 nm. ijpsr.com

Furthermore, LC-ESI-MS/MS has been employed for the analysis of catechol-type glucuronides in urine, including the glucuronide conjugate of this compound. researchgate.net This highly sensitive and selective method allows for the direct determination of metabolites in biological samples without requiring prior hydrolysis, using the deprotonated molecule [M-H]⁻ as the precursor ion for MS/MS analysis. researchgate.net UPLC/MS has also been used to separate this compound from its enzymatic oxidation product, using a C18 column and a mobile phase of 40% acetonitrile/water. nih.gov

Table 5: Summary of Chromatographic Methods

| Technique | Application | Column | Mobile Phase | Detection |

|---|---|---|---|---|

| HPLC | Quantification of intermediate in Entacapone API | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) | 0.1% Orthophosphoric acid in water:Methanol (58:42) | UV at 300 nm ijpsr.com |

| UPLC/MS | Separation of parent compound and metabolite | Phenomenex C-18 (2) Luna (250 x 4.6 mm, 5 µm) | 40% Acetonitrile/Water | UV at 327 nm and 279 nm; ESI-MS nih.gov |

Computational and Theoretical Investigations of 3,4 Dihydroxy 5 Nitrobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure, molecular geometry, and reactivity of a compound.

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

For a molecule like 3,4-Dihydroxy-5-nitrobenzaldehyde, DFT studies would typically be employed to optimize its three-dimensional geometry, providing precise information on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's stability and conformation. Furthermore, DFT calculations can elucidate various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. While these studies are common for similar compounds, specific calculated values for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters

Computational methods are also used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Techniques like Time-Dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, while calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable tool for structural elucidation. Although the principles of these predictive methods are well-documented, specific predicted spectroscopic data for this compound could not be located.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that this compound is a known inhibitor of xanthine (B1682287) oxidase, molecular docking and dynamics simulations would be critical in elucidating the specifics of this interaction. Molecular docking studies would predict the most likely binding pose of the compound within the active site of the enzyme. This would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. Such studies would provide a molecular basis for its inhibitory activity.

Following docking, molecular dynamics simulations could be employed to study the stability of the ligand-protein complex over time. These simulations provide insights into the flexibility of the compound and the protein upon binding and can be used to calculate binding free energies, offering a more quantitative measure of the binding affinity. While the interaction with xanthine oxidase is known, detailed reports from molecular docking and dynamics simulations, including binding energy values and specific interacting residues, are not publicly available.

Analysis of Molecular Interactions in Solution using Acoustic and Thermodynamic Models

The behavior of a compound in solution is governed by a complex interplay of intermolecular forces. Acoustic and thermodynamic studies of solutions containing this compound could provide valuable information about these interactions. Parameters such as acoustic impedance, adiabatic compressibility, and intermolecular free length can be derived from measurements of ultrasonic velocity and density. These parameters help in understanding the nature and strength of solute-solvent and solute-solute interactions. Research on the acoustic and thermodynamic properties of substituted benzaldehydes in various solvents exists, but specific studies focused on this compound in solution are not found in the available literature.

Applications and Potential Directions in Chemical and Biomedical Research

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Entacapone Precursor)

One of the most significant applications of 3,4-Dihydroxy-5-nitrobenzaldehyde is its role as a pivotal intermediate in the synthesis of the drug Entacapone. nih.gov Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. The synthesis of Entacapone from this compound is a well-established process, typically involving a Knoevenagel condensation reaction with N,N-diethyl-2-cyanoacetamide.

The general synthetic route involves the reaction of this compound with N,N-diethyl-2-cyanoacetamide in the presence of a basic catalyst, such as piperidine (B6355638) or other amines, and often with azeotropic removal of water to drive the reaction to completion. Various solvents and catalysts have been explored to optimize the yield and purity of the final product.

| Reactants | Catalyst/Solvent | Key Transformation | Product |

| This compound, N,N-diethyl-2-cyanoacetamide | Piperidine acetate/Ethanol | Knoevenagel Condensation | (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide (Entacapone) |

| This compound, N,N-diethyl-2-cyanoacetamide | Acetic acid, Diethylamine/Toluene | Knoevenagel Condensation with azeotropic water removal | (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide (Entacapone) |

| This compound, N,N-diethyl-2-cyanoacetamide | Methylamine HCl, Piperidine/n-Butanol | Knoevenagel Condensation | (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide (Entacapone) |

The purity of this compound is crucial for the successful synthesis of Entacapone, as impurities can be difficult to remove in the final stages. google.com Research has also focused on improving the synthesis of this compound itself, often starting from 5-nitrovanillin (B156571), to ensure a high-quality precursor for Entacapone production. prepchem.com

Utility in the Development of Agrochemicals and Dyes

The chemical structure of this compound makes it a versatile intermediate for the synthesis of a variety of organic molecules, including those with potential applications in the agrochemical and dye industries. guidechem.comcymitquimica.comvihitabio.com The presence of the chromophoric nitro group and the auxochromic hydroxyl groups suggests its utility in the synthesis of azo dyes and other colorants. The reactivity of the aldehyde and catechol functionalities allows for further chemical modifications to produce molecules with desired pesticidal or dyeing properties.

While specific commercial agrochemicals or dyes derived directly from this compound are not extensively documented in publicly available literature, its potential as a building block is recognized. guidechem.com The compound's reactivity allows for the introduction of various functional groups that can modulate the biological activity or color properties of the resulting molecules. For instance, the aldehyde group can be converted to other functional groups, and the phenolic hydroxyl groups can undergo etherification or esterification to generate a library of derivatives for screening in agrochemical and dye applications. guidechem.com

Application as a Derivatization Reagent in Analytical Chemistry (e.g., Capillary Zone Electrophoresis)

In analytical chemistry, derivatization is a common strategy to enhance the detectability and separation of analytes. The aldehyde group in this compound can react with primary amines to form Schiff bases, a reaction that can be exploited for the derivatization of amino acids, peptides, and other amine-containing compounds. This derivatization can introduce a chromophore into the analyte, facilitating its detection by UV-Vis spectrophotometry.

One area where this could be particularly useful is in Capillary Zone Electrophoresis (CZE). CZE separates molecules based on their charge-to-size ratio. Derivatization of neutral or weakly charged analytes with a charged reagent can improve their electrophoretic mobility and separation efficiency. While specific studies detailing the use of this compound as a derivatization reagent for CZE are not prominent, its chemical properties make it a candidate for such applications. For instance, a chemical substance with a similar benzaldehyde (B42025) structure has been used in an analytical method to measure the level of methoxy (B1213986) groups.

Exploration in Materials Science and Functional Molecule Design

The unique combination of functional groups in this compound makes it an interesting building block for the design of functional molecules and materials. The catechol moiety is known for its ability to chelate metals and to participate in redox reactions, while the nitro group can influence the electronic properties of the molecule.

Research has shown that this compound can be used as a reagent in the synthesis of feruloyl and caffeoyl derivatives that exhibit antitumor properties. capes.gov.br This highlights its utility in medicinal chemistry for the design of new therapeutic agents.

Furthermore, the reactivity of the aldehyde and hydroxyl groups allows for the incorporation of this molecule into larger polymeric structures. While direct applications in materials science are still an emerging area of research, a related compound, 2-hydroxy-5-nitrobenzaldehyde, has been used in the synthesis of photo-switchable polymers, suggesting that this compound could also be explored for the development of smart materials with tunable optical or electronic properties. ed.ac.uk

Future Prospects in Drug Discovery and Therapeutic Development

Beyond its established role as a precursor to Entacapone, this compound itself has shown promise as a potential therapeutic agent. A significant area of investigation is its activity as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. vihitabio.com This suggests its potential for the treatment of hyperuricemia and gout. vihitabio.com

Structure-activity relationship studies have indicated that the aldehyde and catechol moieties, along with the nitro group at the C-5 position, are crucial for its inhibitory effect on xanthine oxidase. vihitabio.com This provides a basis for the design of new and even more potent xanthine oxidase inhibitors.

Moreover, given its structural similarity to other COMT inhibitors, there is potential for the development of new derivatives of this compound as novel treatments for Parkinson's disease and other conditions where COMT inhibition is beneficial. Its antioxidant properties also add to its therapeutic potential, as oxidative stress is implicated in a variety of diseases. The continued exploration of this compound and its derivatives could lead to the discovery of new drug candidates with diverse therapeutic applications.

常见问题

Q. What are the key physicochemical properties of DHNB relevant to experimental design?

DHNB is a nitro-substituted benzaldehyde derivative with the molecular formula C₇H₅NO₅ (MW: 183.12 g/mol). It exists as a pale yellow to dark green crystalline solid with a melting point of 145–149°C and high solubility in water and methanol . These properties dictate storage conditions (under inert gas to prevent oxidation) and solvent selection for in vitro assays. For kinetic studies, note that DHNB’s stability varies with pH: acidic conditions enhance its binding to xanthine oxidase (XO), while alkaline conditions promote oxidation to 3,4-dihydroxy-5-nitrobenzoic acid .

Q. How is DHNB synthesized, and what purity standards are critical for biological studies?

DHNB is synthesized via nitration and hydroxylation of benzaldehyde derivatives, with methods often involving aluminum halide catalysts or regioselective nitration . High purity (≥97%) is essential to avoid interference in enzymatic assays. Confirm purity via HPLC or NMR, and store under inert atmospheres to prevent degradation .

Q. What safety protocols should be followed when handling DHNB?

DHNB is harmful if swallowed (H302) and causes skin/eye irritation (H315, H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What is the evidence for DHNB’s antioxidant activity?

DHNB directly scavenges reactive oxygen species (ROS), including HOCl (IC₅₀: ~5 μM), ONOO⁻ (IC₅₀: ~3 μM), and DPPH radicals (IC₅₀: ~10 μM), but not superoxide (O₂⁻•). Assays should use validated methods: UV-vis spectroscopy for DPPH, competition kinetics for HOCl/ONOO⁻ .

Advanced Research Questions

Q. How does DHNB inhibit xanthine oxidase (XO), and how does its mechanism differ from allopurinol?

DHNB acts as a mixed-type XO inhibitor (Ki: ~3 μM), binding both the free enzyme and enzyme-substrate complex, unlike allopurinol (a competitive inhibitor). Its aldehyde group undergoes slow oxidation to a carboxylic acid, forming a reversible complex with the XO molybdenum center. This pH-dependent interaction is stronger under acidic conditions (e.g., pH 6.8) . Kinetic assays should include pre-incubation (1–5 minutes) with XO to capture time-dependent inhibition .

Q. How can structural-activity relationships (SAR) guide the optimization of DHNB analogs?

SAR studies reveal that the aldehyde (-CHO) and catechol (3,4-dihydroxy) groups are essential for XO inhibition, while the nitro group at C-5 enhances binding affinity. Derivatives with -COOH or -CH₂OH substitutions lose activity. Computational docking (e.g., QM/MM simulations) can predict interactions with XO’s active site, particularly Glu802 and Arg880 .

Q. What experimental models validate DHNB’s efficacy in hyperuricemia?

In vivo efficacy is tested using allantoxanamide-induced hyperuricemic mice. Oral DHNB (50–100 mg/kg) reduces serum urate by 40–60% within 2 hours, sustained for 4 hours. Monitor urate via enzymatic kits (e.g., uricase-PAP method) and compare with allopurinol (10 mg/kg). Note that DHNB shows lower toxicity (no mortality at 500 mg/kg vs. 42% mortality with allopurinol) .

Q. How do reducing agents (e.g., GSH, DTT) affect DHNB’s XO inhibition?

Reducing agents like glutathione (GSH) and dithiothreitol (DTT) can diminish DHNB’s inhibition by competing for binding at XO’s redox-sensitive sites. Pre-treat XO with 20 mM GSH/DTT for 15 minutes before adding DHNB to assess reversibility. This is critical for studies in cellular environments with high redox potential .

Q. What methodological challenges arise when interpreting DHNB’s dual role as an XO inhibitor and ROS scavenger?

DHNB’s antioxidant activity may confound XO inhibition assays. To isolate effects, use ROS-specific probes (e.g., Amplex Red for H₂O₂) in parallel with urate production assays. Control experiments with catalase or SOD can clarify contributions from ROS scavenging .

Q. How should researchers address contradictions in DHNB’s reported IC₅₀ values across studies?

Variability in IC₅₀ (e.g., 3 μM vs. 6.6 μM) arises from differences in assay conditions (pH, pre-incubation time, XO source). Standardize protocols: use 20 nM XO, 50 μM xanthine, pH 7.4 buffer, and 3-minute pre-incubation. Report kinetic parameters (Km, Vmax) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。